molecular formula C15H9FN2O3 B2981093 2-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid CAS No. 1509828-71-0

2-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid

Cat. No. B2981093
CAS RN: 1509828-71-0
M. Wt: 284.246
InChI Key: MPXOLYQCLQRHKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid” is a chemical compound with the molecular formula C15H9FN2O3 and a molecular weight of 284.24 . It is also known by its CAS Number: 1509828-71-0 .


Molecular Structure Analysis

The molecular structure of this compound includes a benzoic acid group attached to an oxadiazole ring, which is further substituted with a 4-fluorophenyl group . A detailed molecular structure analysis would require more specific data such as X-ray crystallography or NMR spectroscopy .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 481.9±55.0 °C and a predicted density of 1.379±0.06 g/cm3 . Its pKa is predicted to be 3.12±0.36 .

Scientific Research Applications

Pharmaceutical Research

This compound has potential applications in pharmaceutical research due to its structure which is similar to other compounds that have shown activity in modulating premature translation termination or nonsense-mediated mRNA decay . This could lead to the development of new drugs for diseases where such mechanisms are relevant.

Organic Synthesis

The benzoic acid moiety and the oxadiazole ring present in the compound make it a valuable intermediate for organic synthesis. It can be used to synthesize various heterocyclic compounds which are often found in drugs, agrochemicals, and dyes .

Mechanism of Action

The mechanism of action of this compound is not specified in the retrieved data. The biological activity of oxadiazole derivatives can vary widely depending on the specific substitutions on the oxadiazole ring .

properties

IUPAC Name

2-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FN2O3/c16-10-7-5-9(6-8-10)13-17-18-14(21-13)11-3-1-2-4-12(11)15(19)20/h1-8H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPXOLYQCLQRHKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=C(C=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.